
5-(3,4-Dimethoxyphenyl)tetrazole-2-acetic acid (2,4,6-trimethoxybenzylidene)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,4-Dimethoxyphenyl)tetrazole-2-acetic acid (2,4,6-trimethoxybenzylidene)hydrazide is a complex organic compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique structural and chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dimethoxyphenyl)tetrazole-2-acetic acid (2,4,6-trimethoxybenzylidene)hydrazide typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxyphenylacetic acid with sodium azide to form the tetrazole ring. This is followed by the condensation with 2,4,6-trimethoxybenzaldehyde in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and energy consumption .
Análisis De Reacciones Químicas
Types of Reactions
5-(3,4-Dimethoxyphenyl)tetrazole-2-acetic acid (2,4,6-trimethoxybenzylidene)hydrazide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Can be reduced to form hydrazine derivatives.
Substitution: Can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield hydrazine derivatives .
Aplicaciones Científicas De Investigación
5-(3,4-Dimethoxyphenyl)tetrazole-2-acetic acid (2,4,6-trimethoxybenzylidene)hydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-(3,4-Dimethoxyphenyl)tetrazole-2-acetic acid (2,4,6-trimethoxybenzylidene)hydrazide involves its interaction with specific molecular targets. The tetrazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or antimicrobial activity .
Comparación Con Compuestos Similares
Similar Compounds
5-Phenyltetrazole: Similar in structure but lacks the methoxy groups.
2H-Tetrazole-2-acetic acid: Similar core structure but different substituents.
Uniqueness
5-(3,4-Dimethoxyphenyl)tetrazole-2-acetic acid (2,4,6-trimethoxybenzylidene)hydrazide is unique due to the presence of multiple methoxy groups, which can influence its chemical reactivity and biological activity. These groups can enhance its solubility and interaction with biological targets, making it a valuable compound for various applications .
Propiedades
Número CAS |
94772-07-3 |
|---|---|
Fórmula molecular |
C21H24N6O6 |
Peso molecular |
456.5 g/mol |
Nombre IUPAC |
2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]-N-[(E)-(2,4,6-trimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C21H24N6O6/c1-29-14-9-17(31-3)15(18(10-14)32-4)11-22-23-20(28)12-27-25-21(24-26-27)13-6-7-16(30-2)19(8-13)33-5/h6-11H,12H2,1-5H3,(H,23,28)/b22-11+ |
Clave InChI |
IIIUIQRRJBJMDE-SSDVNMTOSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)C2=NN(N=N2)CC(=O)N/N=C/C3=C(C=C(C=C3OC)OC)OC)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C2=NN(N=N2)CC(=O)NN=CC3=C(C=C(C=C3OC)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


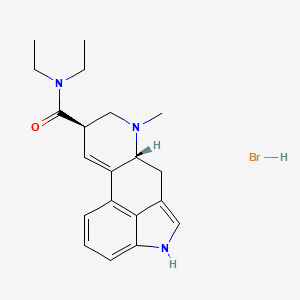
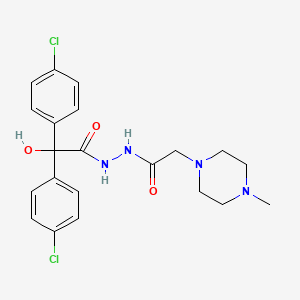
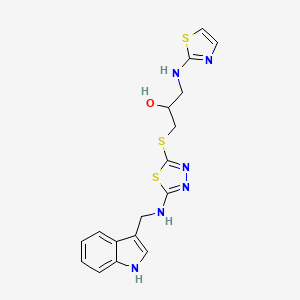
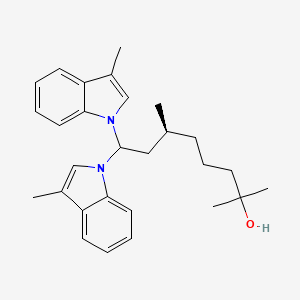

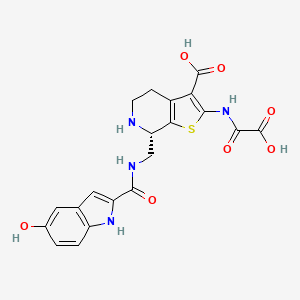
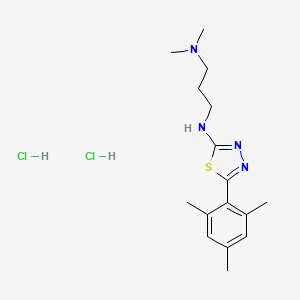
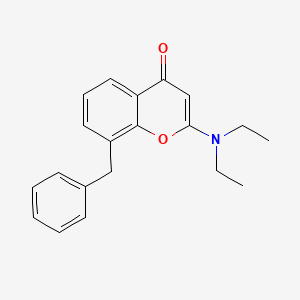
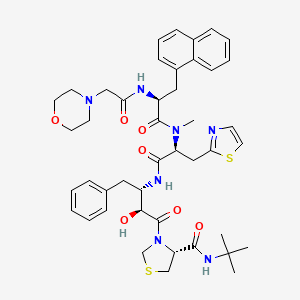
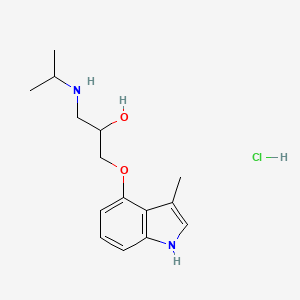
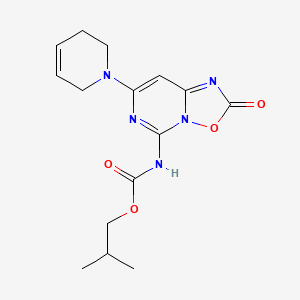

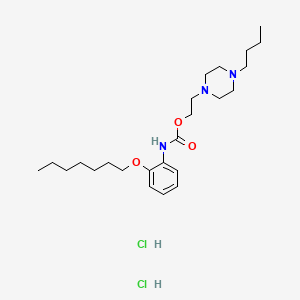
![[4-(Hydroxymethyl)cyclohexyl]methanol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;2-methyloxirane;oxirane](/img/structure/B12755601.png)
